molecular formula C8H10N2O4 B13183856 6-Ethyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

6-Ethyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Cat. No.: B13183856
M. Wt: 198.18 g/mol
InChI Key: GZCOBHOHMQDNSA-UHFFFAOYSA-N
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Description

6-Ethyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid typically involves the condensation of ethyl acetoacetate with urea under acidic conditions. The reaction is carried out by heating the mixture at reflux temperature for several hours, followed by cooling and crystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts such as p-toluenesulfonic acid can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

6-Ethyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Ethyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic processes in microorganisms and cancer cells. This inhibition can result in the suppression of cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its ethyl and methyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

IUPAC Name

6-ethyl-1-methyl-2,4-dioxopyrimidine-5-carboxylic acid

InChI

InChI=1S/C8H10N2O4/c1-3-4-5(7(12)13)6(11)9-8(14)10(4)2/h3H2,1-2H3,(H,12,13)(H,9,11,14)

InChI Key

GZCOBHOHMQDNSA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=O)NC(=O)N1C)C(=O)O

Origin of Product

United States

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